![molecular formula C22H32N2O3S B288233 1-({[4-(2-Ethylphenyl)-1-piperazinyl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B288233.png)
1-({[4-(2-Ethylphenyl)-1-piperazinyl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-({[4-(2-Ethylphenyl)-1-piperazinyl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one, commonly known as SB-277011A, is a potent and selective dopamine D3 receptor antagonist. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
SB-277011A is a selective antagonist of the dopamine D3 receptor. It binds to the receptor and blocks the action of dopamine, a neurotransmitter that plays a key role in reward, motivation, and movement. By blocking the action of dopamine, SB-277011A can reduce the reinforcing effects of drugs of abuse and potentially reduce drug-seeking behavior. It can also modulate the activity of the mesolimbic dopamine system, which is involved in the regulation of mood and emotion.
Biochemical and Physiological Effects:
SB-277011A has been shown to have a number of biochemical and physiological effects. It can reduce the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine. It can also reduce drug-seeking behavior and relapse in animal models of drug addiction. SB-277011A has also been shown to have antidepressant-like effects in animal models of depression. It can increase the release of serotonin and norepinephrine, two neurotransmitters that play a key role in mood regulation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of SB-277011A is its selectivity for the dopamine D3 receptor. This allows for more targeted studies of the role of the D3 receptor in various neurological and psychiatric disorders. However, one limitation of SB-277011A is its relatively low potency compared to other D3 receptor antagonists. This can make it more difficult to achieve the desired effects in animal models and may limit its potential therapeutic applications.
Orientations Futures
There are several future directions for research on SB-277011A. One area of interest is its potential use in the treatment of drug addiction. Further studies are needed to determine the optimal dosing and administration regimen for SB-277011A in humans. Another area of interest is its potential use in the treatment of other neurological and psychiatric disorders, such as depression and Parkinson's disease. Finally, more studies are needed to fully understand the mechanism of action of SB-277011A and its effects on the dopamine system.
Méthodes De Synthèse
The synthesis of SB-277011A involves several steps. The first step is the preparation of 7,7-dimethylbicyclo[2.2.1]heptan-2-one, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 4-(2-ethylphenyl)-1-piperazine to form the intermediate compound. The final step involves the sulfonation of the intermediate compound to produce SB-277011A.
Applications De Recherche Scientifique
SB-277011A has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have potential in the treatment of drug addiction, schizophrenia, depression, and Parkinson's disease. SB-277011A has also been studied for its potential use in the treatment of obesity and diabetes.
Propriétés
Nom du produit |
1-({[4-(2-Ethylphenyl)-1-piperazinyl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one |
---|---|
Formule moléculaire |
C22H32N2O3S |
Poids moléculaire |
404.6 g/mol |
Nom IUPAC |
4-[[4-(2-ethylphenyl)piperazin-1-yl]sulfonylmethyl]-7,7-dimethylbicyclo[2.2.1]heptan-3-one |
InChI |
InChI=1S/C22H32N2O3S/c1-4-17-7-5-6-8-19(17)23-11-13-24(14-12-23)28(26,27)16-22-10-9-18(15-20(22)25)21(22,2)3/h5-8,18H,4,9-16H2,1-3H3 |
Clé InChI |
DWKVGZBHYAUYAJ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CC34CCC(C3(C)C)CC4=O |
SMILES canonique |
CCC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CC34CCC(C3(C)C)CC4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.